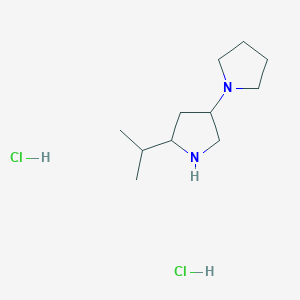

5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride" has been the subject of several studies. One study focused on the microwave-assisted, chemoselective synthesis of a related compound, (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, which exhibited significant purity and yield under ecofriendly reaction conditions . Another study synthesized a biologically relevant molecule, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, using singlet oxygen induced by visible-light .

Synthesis Analysis

The synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one was achieved via a solvent-free one-pot reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with isopropylamine, using microwave-assisted techniques. This approach accelerated the reaction in an ecofriendly manner, avoiding the use of organic or toxic solvents . The synthesis of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate involved singlet oxygen induced by visible-light, leading to the formation of the novel molecule .

Molecular Structure Analysis

The crystallographic and spectroscopic characterization of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one confirmed its structural formula and revealed its orthorhombic centrosymmetric crystal form. The molecule's molecular geometry was optimized using density functional theory calculations, which were in good agreement with the experimental data . The crystal structure of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate was found to be stabilized by an elaborate system of intra- and intermolecular hydrogen bonds, forming supramolecular structures .

Chemical Reactions Analysis

The synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one involved a microwave-assisted, chemoselective reaction, while the synthesis of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate utilized singlet oxygen induced by visible-light. Both reactions resulted in the formation of novel compounds with potential biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one were characterized through crystallographic and spectroscopic techniques, revealing its molecular geometry and crystal structure. The compound exhibited significant purity and yield under ecofriendly reaction conditions . The detailed spectral properties and X-ray crystal structure of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate were also studied, providing insights into its molecular interactions and supramolecular structures .

Relevant Case Studies

The studies did not provide specific case studies related to the compound "5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride."

References

- Efficient One-Pot Microwave-Assisted Synthesis, Crystallographic, and Spectroscopic Characterization of Novel Antitumor and Antimicrobial (3E)-5-Hydroxy-1-Isopropyl-3-[(5-Methyl-2-Thienyl)Methylene]-5-Phenylpyrrolidin-2-One

- Novel products of 1,4-addition of alcohols to 5-ethenyl-3,4-dihydro-4-isopropylidene-2,2-dimethyl-2H-pyrrole

- Synthesis, spectroscopic characterization, crystal structure, theoretical (DFT) studies and molecular docking analysis of biologically potent isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate

Scientific Research Applications

Pharmacological Review and Biological Effects:

- Chlorogenic Acid (CGA), a phenolic compound, demonstrates a multitude of biological and pharmacological effects, including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and a central nervous system (CNS) stimulator. It plays critical roles in lipid and glucose metabolism regulation, offering potential treatment avenues for hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Thymol's Therapeutic Potential and Pharmacological Properties:

- Thymol is identified for its numerous pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. Its therapeutic potential extends to cardiovascular, neurological, rheumatological, gastrointestinal, metabolic diseases, and malignancies. Thymol's effects are attributed to its anti-inflammatory, antioxidant, antihyperlipidemic effects, and membrane stabilization (Nagoor Meeran et al., 2017).

Antimicrobial and Anti-biofilm Properties of Carvacrol:

- Carvacrol, a natural compound found in various plants, exhibits strong antimicrobial and anti-biofilm activities. It is effective against a range of Gram-positive and Gram-negative bacteria, both in planktonic and biofilm forms. Carvacrol's potential for preventing biofilm-associated infections, especially when combined with nanomaterials, represents a significant advance in anti-infective treatments (Marchese et al., 2018).

Recent Trends in Nucleotide Synthesis:

- The development of nucleotides, cyclic nucleotides, dinucleoside polyphosphates, sugar nucleotides, and nucleolipids has seen significant progress, with both enzymatic and chemical synthesis methods being employed. Despite considerable research, the quest for a universal methodology compatible with a wide variety of nucleoside analogues continues, highlighting the field's potential for further exploration and development (Roy et al., 2016).

Safety and Hazards

The safety information for ®-1,3’-bipyrrolidine dihydrochloride, a similar compound, includes the hazard statements H315-H319-H335 and the precautionary statements P261-P305+P351+P338 . The safety information for (S)-1,3’-bipyrrolidine dihydrochloride, another similar compound, includes the hazard statements H302-H315-H319-H335 and the precautionary statements P261-P305+P351+P338 .

properties

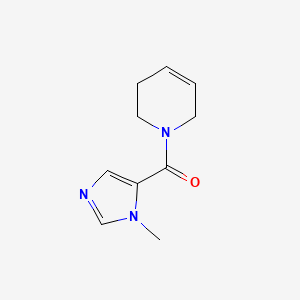

IUPAC Name |

2-propan-2-yl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-9(2)11-7-10(8-12-11)13-5-3-4-6-13;;/h9-12H,3-8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQUGONWESQUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(CN1)N2CCCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)